“3-Acetylamino-1H-indole-2-carboxylic acid” is a unique chemical provided to early discovery researchers . It has a molecular weight of 218.21 . The SMILES string for this compound is CC(=O)Nc1c([nH]c2ccccc12)C(O)=O
.
The InChI code for “3-Acetylamino-1H-indole-2-carboxylic acid” is 1S/C11H10N2O3/c1-6(14)12-9-7-4-2-3-5-8(7)13-10(9)11(15)16/h2-5,13H,1H3,(H,12,14)(H,15,16)
. This code provides a specific representation of the molecule’s structure.
The melting point of “3-Acetylamino-1H-indole-2-carboxylic acid” is 228-230 degrees Celsius . The molecular formula of this compound is C11H10N2O3 .
3-Acetylamino-1H-indole-2-carboxylic acid is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound features an indole ring structure with an acetylamino group and a carboxylic acid functional group, making it an interesting candidate for various scientific applications, particularly in medicinal chemistry.
The compound can be synthesized from various indole derivatives, often through multi-step synthetic routes involving reactions such as acylation and carboxylation. The synthesis of related compounds has been documented in numerous studies, indicating a robust interest in this class of molecules for their potential pharmacological properties .
3-Acetylamino-1H-indole-2-carboxylic acid is classified as an indole derivative. It is specifically categorized as an amino acid derivative due to the presence of both an amino group and a carboxylic acid group. This classification allows it to participate in biochemical processes similar to those of natural amino acids.
The synthesis of 3-acetylamino-1H-indole-2-carboxylic acid typically involves several key steps:
The reaction conditions, such as temperature and solvent choice, play critical roles in the yield and purity of the final product. For instance, reactions are typically conducted under mild conditions to minimize side reactions and degradation of sensitive functional groups .
The molecular structure of 3-acetylamino-1H-indole-2-carboxylic acid includes:
The molecular formula for 3-acetylamino-1H-indole-2-carboxylic acid is , and its molecular weight is approximately 218.21 g/mol. The compound's structure can be represented as follows:
3-Acetylamino-1H-indole-2-carboxylic acid can participate in various chemical reactions, including:
These reactions often require specific catalysts or conditions (e.g., heat or acidic environments) to proceed efficiently. For instance, amidation reactions may utilize coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride for improved yields .
The mechanism of action for 3-acetylamino-1H-indole-2-carboxylic acid largely depends on its biological targets. As an indole derivative, it may interact with various enzymes or receptors involved in metabolic pathways.
Research indicates that related compounds can inhibit enzymes such as indoleamine 2,3-dioxygenase, which plays a role in tryptophan metabolism and immune regulation. This inhibition can lead to enhanced immune responses against tumors .
3-Acetylamino-1H-indole-2-carboxylic acid has potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4